
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C17H22FNO3. This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a fluorobenzoyl group, and a hydroxyl group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of tert-butyl 4-(2-fluorobenzoyl)-4-oxopiperidine-1-carboxylate.
Reduction: Formation of tert-butyl 4-(2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
科学的研究の応用
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a piperidine ring.
Tert-butyl 4-(2-chlorobenzoyl)-4-hydroxypiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
特性
分子式 |
C17H22FNO4 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(21)19-10-8-17(22,9-11-19)14(20)12-6-4-5-7-13(12)18/h4-7,22H,8-11H2,1-3H3 |
InChIキー |
FPNHOSMPCJQVJT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)C2=CC=CC=C2F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


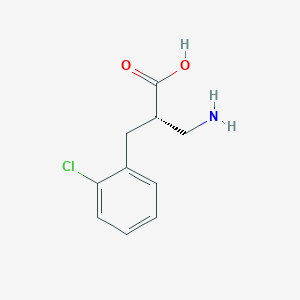
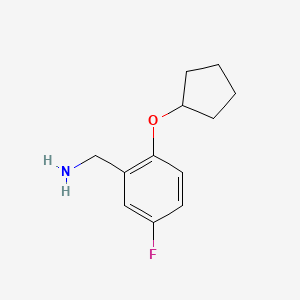

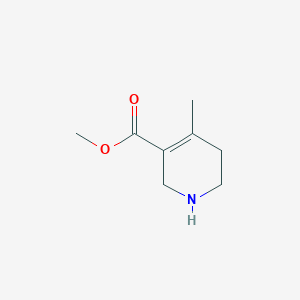
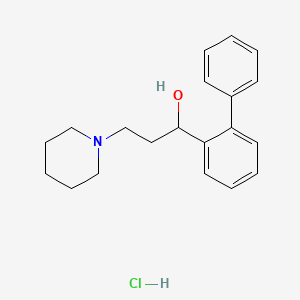

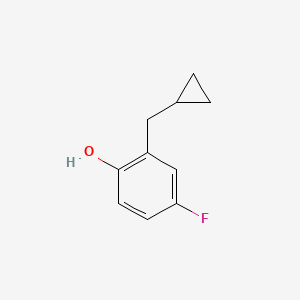
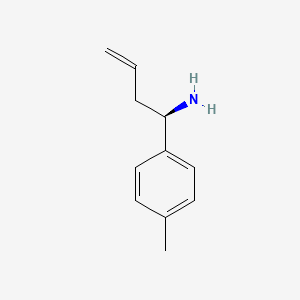
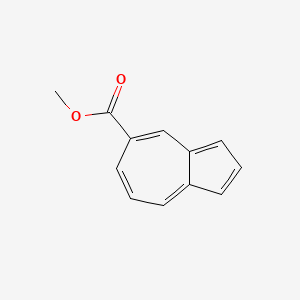
![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)

![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)

